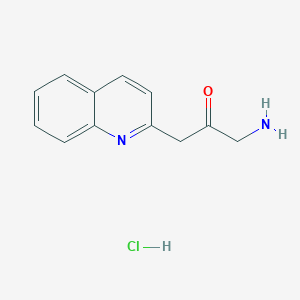
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride, also known as quinolinone, is an organic compound that is widely used in the field of medicinal chemistry. It is a nitrogen-containing heterocyclic compound that is structurally similar to the aminoquinoline family of drugs. Quinolinone is a versatile compound that has a wide range of applications in both research and clinical settings. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases.
Applications De Recherche Scientifique
Quinolinone has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. It has also been used in the development of novel catalysts and in the study of catalytic reactions. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been used in the study of enzyme inhibition and in the development of inhibitors for various enzymes.
Mécanisme D'action
The exact mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds. Additionally, it has been suggested that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride may interact with other enzymes and proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Furthermore, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments is its high reactivity and versatility. It can be used in a variety of reactions and can be used as a building block for the synthesis of complex molecules. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it is not as stable as some other compounds and can decompose rapidly in certain conditions.
Orientations Futures
Quinolinone is a versatile compound with a wide range of applications in both research and clinical settings. In the future, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will continue to be used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. Additionally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the development of novel catalysts and in the study of catalytic reactions. Furthermore, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the study of enzyme inhibition and in the development of inhibitors for various enzymes. Finally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be further studied for its potential therapeutic uses in the treatment of various diseases.
Méthodes De Synthèse
Quinolinone can be synthesized from a variety of starting materials. The most commonly used route is the condensation of an aminopropyl halide with a quinoline derivative in the presence of a base. This reaction produces 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in high yields and is relatively straightforward to carry out. Other methods of synthesis include the reduction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with sodium borohydride, the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent, and the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent in the presence of a base.
Propriétés
IUPAC Name |
1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNHTCQRHYRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
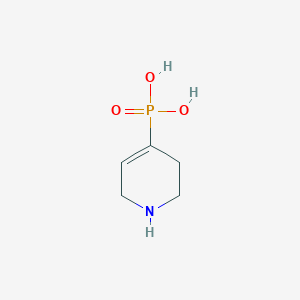
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
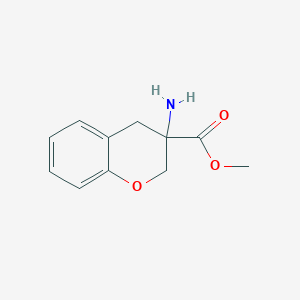
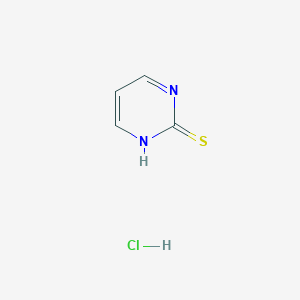
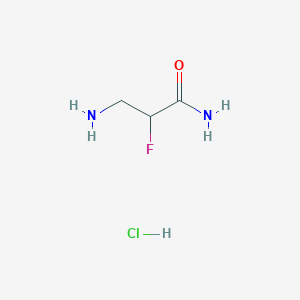
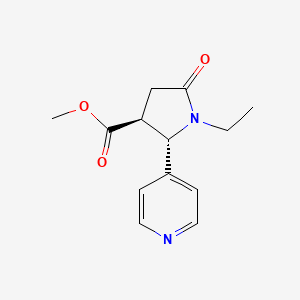
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)